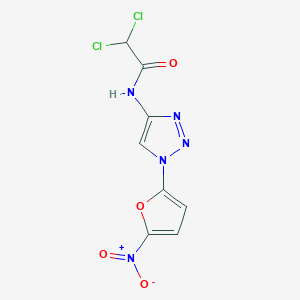
2,2-Dichloro-N-(1-(5-nitrofuran-2-yl)-1H-1,2,3-triazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-N-(1-(5-nitrofuran-2-yl)-1H-1,2,3-triazol-4-yl)acetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a dichloroacetamide group attached to a triazole ring, which is further connected to a nitrofuran moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-N-(1-(5-nitrofuran-2-yl)-1H-1,2,3-triazol-4-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkynes or azides under controlled conditions.
Attachment of the Nitrofuran Moiety: The nitrofuran group can be introduced through a nucleophilic substitution reaction using a nitrofuran derivative and a suitable leaving group.
Introduction of the Dichloroacetamide Group: The final step involves the reaction of the intermediate compound with dichloroacetyl chloride in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-N-(1-(5-nitrofuran-2-yl)-1H-1,2,3-triazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The dichloroacetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-N-(1-(5-nitrofuran-2-yl)-1H-1,2,3-triazol-4-yl)acetamide involves its interaction with specific molecular targets. The nitrofuran moiety can generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress in microbial cells. The triazole ring can interact with enzymes or receptors, modulating their activity. The dichloroacetamide group can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2,2-Dichloro-N-(1-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-yl)acetamide: Similar structure but with a different triazole ring position.
Nitrofurantoin: A well-known nitrofuran antibiotic with similar antimicrobial properties.
Metronidazole: Another nitro-containing compound with antimicrobial activity.
Uniqueness
2,2-Dichloro-N-(1-(5-nitrofuran-2-yl)-1H-1,2,3-triazol-4-yl)acetamide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. Its ability to generate ROS and interact with specific molecular targets makes it a promising candidate for various applications.
Properties
Molecular Formula |
C8H5Cl2N5O4 |
|---|---|
Molecular Weight |
306.06 g/mol |
IUPAC Name |
2,2-dichloro-N-[1-(5-nitrofuran-2-yl)triazol-4-yl]acetamide |
InChI |
InChI=1S/C8H5Cl2N5O4/c9-7(10)8(16)11-4-3-14(13-12-4)5-1-2-6(19-5)15(17)18/h1-3,7H,(H,11,16) |
InChI Key |
DWJKFVMNTFHRSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])N2C=C(N=N2)NC(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-(Diethylamino)-2-phenyl[1]benzopyrano[2,3-c]pyrazol-3(2H)-one](/img/structure/B12919630.png)



![Butane, 1-ethoxy-4-[(2-methyl-1-propenyl)thio]-](/img/structure/B12919651.png)





![N-Cyclopentyl-2-[4-(ethylcarbamoyl)-1H-pyrazol-1-yl]adenosine](/img/structure/B12919684.png)

